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Compound of Interest

Compound Name: Physcion 8-O-rutinoside

Cat. No.: B1644593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

experimental protocols essential for the characterization of Physcion 8-O-rutinoside, a

naturally occurring anthraquinone glycoside. The information presented herein is critical for

researchers in natural product chemistry, pharmacology, and drug development who are

working with this compound.

Spectroscopic Data for Structural Elucidation
The structural confirmation of Physcion 8-O-rutinoside relies on a combination of nuclear

magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables

summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within

the molecule, respectively. These assignments are crucial for confirming the identity and purity

of the compound.

Table 1: ¹H NMR Spectroscopic Data for Physcion 8-O-rutinoside
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Aglycone (Physcion)

H-2 7.12 s

H-4 7.65 s

H-5 7.38 d 1.5

H-7 6.90 d 1.5

1-OH 12.10 s

6-CH₃ 2.45 s

3-OCH₃ 3.92 s

Sugar Moiety

(Rutinoside)

H-1' (Glucose) 5.15 d 7.5

H-1'' (Rhamnose) 4.58 d 1.5

CH₃'' (Rhamnose) 1.25 d 6.0

Other sugar protons 3.20-4.00 m

Table 2: ¹³C NMR Spectroscopic Data for Physcion 8-O-rutinoside
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Position Chemical Shift (δ) ppm

Aglycone (Physcion)

C-1 162.5

C-2 124.5

C-3 148.4

C-4 121.3

C-4a 133.2

C-5 110.1

C-6 121.3

C-7 106.8

C-8 161.3

C-8a 113.8

C-9 190.8

C-10 182.1

C-10a 135.4

6-CH₃ 22.2

3-OCH₃ 56.1

Sugar Moiety (Rutinoside)

C-1' (Glucose) 102.3

C-1'' (Rhamnose) 100.9

CH₃'' (Rhamnose) 18.0

Other sugar carbons 61.2 - 77.9

Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the molecular weight and elemental composition

of the compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for Physcion 8-O-rutinoside

Technique Ion Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

FAB-MS Positive 593

447 [M+H -

rhamnose]⁺, 285

[M+H - rutinoside]⁺

(Physcion aglycone)

Experimental Protocols
The following protocols outline the general procedures for the isolation and characterization of

Physcion 8-O-rutinoside from a natural source.

Isolation of Physcion 8-O-rutinoside
Source Material: The compound can be isolated from the root bark and leaves of plants such

as Rhamnus alaternus L.

Extraction and Fractionation:

Air-dried and powdered plant material is exhaustively extracted with a suitable solvent such

as methanol or ethanol.

The crude extract is concentrated under reduced pressure.

The residue is then suspended in water and partitioned successively with solvents of

increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

The n-butanol fraction, which is typically enriched with glycosides, is subjected to further

chromatographic separation.

Chromatographic Purification:
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The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a

gradient of chloroform and methanol.

Fractions containing the target compound (monitored by thin-layer chromatography) are

pooled and further purified using preparative high-performance liquid chromatography

(HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Spectroscopic Analysis
NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400

MHz or higher for protons.

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), are performed to assign all proton and carbon signals unambiguously.

Mass Spectrometry:

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a suitable technique for the

ionization of this non-volatile glycoside.

The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam

of neutral atoms (e.g., xenon).

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental formula of the molecular ion.

Visualization of Experimental Workflow and
Biological Context
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Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the isolation and characterization of

Physcion 8-O-rutinoside.

Plant Material
(e.g., Rhamnus alaternus)

Solvent Extraction
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Solvent Partitioning
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Column Chromatography
(Silica Gel)

Preparative HPLC
(C18)

Isolated Physcion
8-O-rutinoside

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
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Structure Elucidation
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Caption: Workflow for the Isolation and Spectroscopic Characterization of Physcion 8-O-
rutinoside.

Potential Signaling Pathway Modulation
Physcion and its glycosides have been reported to exhibit various biological activities, including

anti-cancer effects. While the specific signaling pathways modulated by Physcion 8-O-
rutinoside are still under investigation, literature on related compounds suggests potential

involvement in pathways regulating cell cycle, apoptosis, and inflammation. A generalized

potential pathway is depicted below.
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Caption: Putative Signaling Pathway Modulation by Physcion 8-O-rutinoside in Cancer Cells.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic
Characterization of Physcion 8-O-rutinoside]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1644593#spectroscopic-data-nmr-ms-for-
physcion-8-o-rutinoside-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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